molecular formula C21H23N5O2S2 B2513080 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1189909-64-5

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2513080
CAS RN: 1189909-64-5
M. Wt: 441.57
InChI Key: LHQIHPBFVDGEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S2 and its molecular weight is 441.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds structurally related to 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide focuses on their synthesis and the exploration of their chemical reactivity. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has been reported to show potential anti-inflammatory and analgesic activities. These compounds are synthesized through reactions involving various intermediates, illustrating the chemical versatility of thiazolopyrimidinyl structures similar to the compound (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Biological Activities

Compounds with a thiazolopyrimidinyl moiety, akin to the structure of the compound of interest, have been explored for various biological activities. For instance, derivatives of thiazolopyrimidines have been synthesized and evaluated for their potential antimicrobial activities, suggesting the utility of these compounds in developing new antimicrobial agents (J. Micky, N. Saleh, S. M. Mohamed, S. Mohamed, & M. Salem, 2006). Additionally, thiazolopyrimidine derivatives have shown promise in antimalarial research, with some compounds demonstrating significant activity against malaria parasites, highlighting their potential in antimalarial drug development (Hégira Ramírez, J. Rodrigues, M. Mijares, J. D. de Sanctis, & J. Charris, 2020).

Antitumor Potential

The exploration of thiazolopyrimidine derivatives in cancer research has identified compounds with potential antileukemic activity. These findings indicate the potential of thiazolopyrimidine-based compounds in the development of new anticancer therapies, emphasizing the importance of further research in this area (Demetrio Raffa, Giuseppe Daidone, Benedetta Maggio, Stella Cascioferro, Fabiana Plescia, & Domenico Schillaci, 2004).

Antihypertensive Properties

The synthesis and evaluation of tetrahydropyrimidine-2-thione and related compounds have revealed their potential as antihypertensive agents. This suggests that thiazolopyrimidine and related structures may hold therapeutic value in managing hypertension, underscoring the need for further pharmacological studies in this direction (M. Ismail, Nehad A. El-Sayed, Heba S Rateb, Mohey Ellithey, & Y. Ammar, 2006).

properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S2/c27-17(22-10-16-6-3-9-28-16)12-29-20-18-19(23-13-24-20)25-21(30-18)26-8-7-14-4-1-2-5-15(14)11-26/h1-2,4-5,13,16H,3,6-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIHPBFVDGEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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